1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one
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Overview
Description
1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one is a complex organic compound characterized by its unique structure, which includes a benzylsulfonyl group attached to a piperidine ring, further linked to an imidazolidin-2-one moiety
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways, leading to diverse pharmacological effects .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one typically involves multiple steps, starting with the preparation of the piperidine ring. The benzylsulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the imidazolidin-2-one ring via a cyclization process. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are employed to minimize environmental impact and improve cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions often employ hydrogen gas or metal hydrides.
Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound's unique properties make it useful in the production of advanced materials and chemicals.
Comparison with Similar Compounds
1-(4-(Benzylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(4-(Methylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one
1-(4-(Ethylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one
1-(4-(Propylsulfonyl)piperidine-1-carbonyl)imidazolidin-2-one
These compounds differ in the nature of the sulfonyl group, which can affect their chemical and biological properties. The presence of the benzyl group in this compound provides unique characteristics that distinguish it from its counterparts.
Properties
IUPAC Name |
1-(4-benzylsulfonylpiperidine-1-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c20-15-17-8-11-19(15)16(21)18-9-6-14(7-10-18)24(22,23)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVURXJNELDBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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